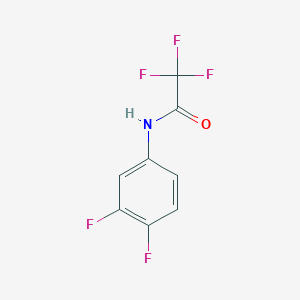
N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of difluorophenyl and trifluoroacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-difluoroaniline+trifluoroacetic anhydride→this compound
The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields 3,4-difluoroaniline and trifluoroacetic acid.
科学的研究の応用
N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(3,4-difluorophenyl)furan-3-carboxamide
- N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide
- N-(3,4-difluorophenyl)carbamoyl]methionine
Uniqueness
N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both difluorophenyl and trifluoroacetamide groups, which confer distinct chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H4F5NO |
|---|---|
分子量 |
225.11 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H4F5NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
InChIキー |
QIWZYMBTRNMMKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







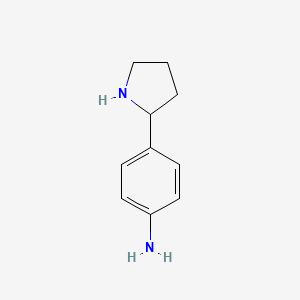
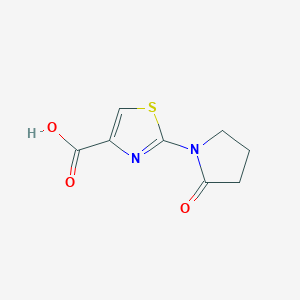
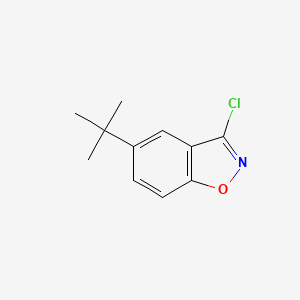
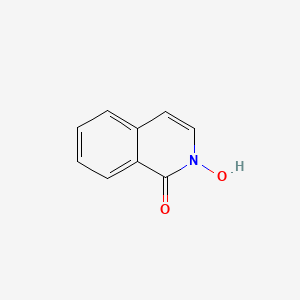
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
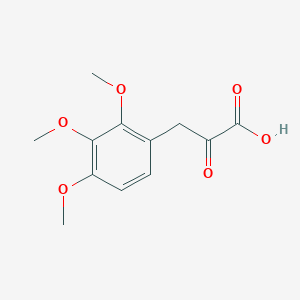
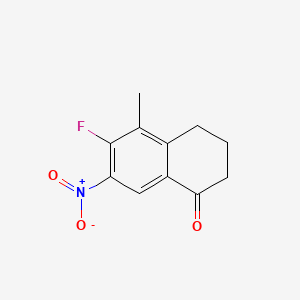
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)

